

Spectroscopic Profile of [2,4'-Bipyridine]-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[2,4'-Bipyridine]-5-carbaldehyde**

Cat. No.: **B1523026**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **[2,4'-Bipyridine]-5-carbaldehyde**, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The unique structural arrangement of **[2,4'-Bipyridine]-5-carbaldehyde**, featuring a carbaldehyde group on one pyridine ring and the nitrogen atom's position on the other, gives rise to a distinct spectroscopic fingerprint. While a complete, officially published dataset for this specific molecule is not readily available in public repositories, data for the parent compound, 2,4'-bipyridine, provides a foundational reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **[2,4'-Bipyridine]-5-carbaldehyde**.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the seven aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at a

downfield chemical shift, typically in the range of 9-10 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons on the pyridine rings.

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm. The remaining ten carbons of the bipyridine core will appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for **[2,4'-Bipyridine]-5-carbaldehyde**

¹ H NMR	Predicted Chemical Shift (ppm)	¹³ C NMR	Predicted Chemical Shift (ppm)
Aldehyde-H	9.5 - 10.5	C=O	190 - 200
Aromatic-H	7.0 - 9.0	Aromatic-C	120 - 160

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of **[2,4'-Bipyridine]-5-carbaldehyde** is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic bands will include C-H stretching and bending vibrations for the aromatic rings and the aldehyde.

Table 2: Key IR Absorption Bands for **[2,4'-Bipyridine]-5-carbaldehyde**

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (aldehyde)	1690 - 1715
C-H (aromatic)	3000 - 3100
C=C and C=N (aromatic ring)	1400 - 1600

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For **[2,4'-Bipyridine]-5-carbaldehyde** ($C_{11}H_8N_2O$), the expected exact mass can be calculated. Electrospray ionization (ESI) is a suitable technique for this analysis.

Table 3: Mass Spectrometry Data for **[2,4'-Bipyridine]-5-carbaldehyde**

Parameter	Value
Molecular Formula	$C_{11}H_8N_2O$
Molecular Weight	184.19 g/mol
Exact Mass (Monoisotopic)	184.0637 u

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate data interpretation.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of bipyridine derivatives involves dissolving a few milligrams of the sample in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. 1H and ^{13}C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy

For solid samples like **[2,4'-Bipyridine]-5-carbaldehyde**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument parameters, such as capillary voltage

and cone voltage, are optimized to obtain a good signal for the molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **[2,4'-Bipyridine]-5-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with **[2,4'-Bipyridine]-5-carbaldehyde**. While specific experimental data is still emerging, the provided information, based on the analysis of related compounds and established spectroscopic principles, offers valuable insights for the characterization of this important molecule.

- To cite this document: BenchChem. [Spectroscopic Profile of [2,4'-Bipyridine]-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523026#spectroscopic-data-for-2-4-bipyridine-5-carbaldehyde-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1523026#spectroscopic-data-for-2-4-bipyridine-5-carbaldehyde-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com